molecular formula C18H14N4O5S2 B2867304 (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-76-1

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2867304
CAS No.: 865198-76-1
M. Wt: 430.45
InChI Key: QGOCDXDHKROPCS-UZYVYHOESA-N
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Description

The compound (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative featuring:

  • A (4-cyanobenzoyl)imino substituent at position 2, contributing electron-withdrawing effects via the cyano group.
  • A methyl ester moiety at the acetate side chain, influencing lipophilicity and metabolic stability.
  • Z-configuration around the imino double bond, which may dictate stereospecific interactions in biological systems.

Properties

IUPAC Name

methyl 2-[2-(4-cyanobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S2/c1-27-16(23)10-22-14-7-6-13(29(20,25)26)8-15(14)28-18(22)21-17(24)12-4-2-11(9-19)3-5-12/h2-8H,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOCDXDHKROPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

IUPAC Name methyl 2 2 4 cyanobenzoyl imino 6 sulfamoyl 1 3 benzothiazol 3 yl acetate\text{IUPAC Name methyl 2 2 4 cyanobenzoyl imino 6 sulfamoyl 1 3 benzothiazol 3 yl acetate}

Synthesis

The synthesis typically involves multiple steps starting from commercially available precursors. Common synthetic routes include:

  • Condensation Reaction : The reaction of 4-cyanobenzoyl chloride with 2-aminothiophenol to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the benzothiazole ring.
  • Acetylation : The final step involves the introduction of the methyl acetate group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study synthesized twenty-five novel benzothiazole compounds, including derivatives like B7 , which showed promising results against various cancer cell lines such as A431 and A549. These compounds inhibited cell proliferation and induced apoptosis at concentrations as low as 1 μM .

Antimicrobial Activity

The presence of sulfonamide groups in the compound suggests potential antimicrobial properties. Compounds with similar structures have been tested for antibacterial activity against various pathogens, demonstrating effectiveness in inhibiting bacterial growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It can modulate receptor functions that are critical for cell signaling pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives, highlighting their potential therapeutic applications:

  • Study on Antitumor Activity : A recent study assessed a series of benzothiazole derivatives for their ability to inhibit tumor growth in vitro. Compounds were evaluated using MTT assays, revealing significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another investigation focused on the antibacterial effects of similar compounds, showing that modifications in structure significantly influenced activity levels against Gram-positive and Gram-negative bacteria .

Comparative Analysis

Compound NameStructureIC50 (μM)Activity Type
Compound B7Benzothiazole derivative< 1Anticancer
Compound 5dBenzothiazole derivativeVariesAnti-inflammatory/Antibacterial
Compound 19Thiazole derivative< 10Anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzo[d]Thiazole Derivatives

The following table summarizes key structural analogs and their differentiating features:

Compound Name Benzoyl Substituent Ester Group Sulfamoyl Position Key Properties/Applications Reference
Target Compound 4-Cyanobenzoyl Methyl 6 High polarity; potential herbicide/pharma -
(Z)-Methyl 2-(2-((4-Chlorobenzoyl)Imino)-6-Sulfamoylbenzo[d]Thiazol-3(2H)-Yl)Acetate 4-Chlorobenzoyl Methyl 6 Enhanced halogen interactions; possible pesticidal activity
Ethyl 2-[(2Z)-2-[(2-Chlorobenzoyl)Imino]-6-Sulfamoylbenzo[d]Thiazol-3(2H)-Yl]Acetate 2-Chlorobenzoyl Ethyl 6 Increased lipophilicity; altered metabolic stability
2-(5,6-Dimethylbenzo[d]Thiazol-2-Ylamino)-N-(4-Sulfamoylphenyl)Acetamide N/A N/A 4 Antimicrobial activity (IR/NMR data)
Key Observations:
  • Ester Chain Length : Methyl esters (target compound) typically confer lower molecular weight and higher metabolic lability than ethyl esters .
  • Sulfamoyl Position : Position 6 (target compound) vs. 4 () alters hydrogen-bonding networks and solubility.
(a) Solubility and Reactivity
  • The sulfamoyl group at position 6 increases water solubility, critical for bioavailability in pharmaceuticals .
  • Cyanobenzoyl vs. Chlorobenzoyl: The cyano group’s strong electron-withdrawing nature may stabilize the imino bond against hydrolysis compared to chloro substituents .
(c) Crystallographic Insights
  • highlights hydrogen-bonding networks (N–H⋯O/N) stabilizing crystal structures. The target compound’s sulfamoyl and cyano groups may form similar interactions, affecting crystallization and stability .

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